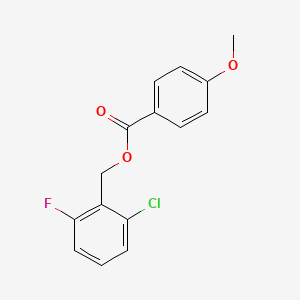

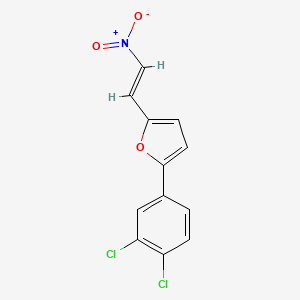

![molecular formula C15H16N2O2S B5886549 N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” is a chemical compound with the molecular formula C9H11NO . It is a type of benzamide, which is a fundamental and widespread functional group . Benzamides are usually considered as poor electrophiles due to resonance stabilization of the amide bond .

Synthesis Analysis

The synthesis of benzamides like “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be achieved through various approaches. One such approach is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition metal catalysts or organometallic reagents .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA (lithium diisopropylamide) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” include its molecular weight, which is 149.1897 . More detailed properties such as its thermochemistry data, phase change data, and reaction thermochemistry data can be obtained from specialized databases .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide serves as a versatile building block for heterocyclic compounds. Researchers have exploited its reactivity to synthesize a broad range of heterocycles, including acyclic, carbocyclic, and fused heterocyclic derivatives . These heterocycles find applications in drug discovery, materials science, and agrochemicals.

Medicinal Chemistry

The compound’s unique structure and reactivity make it an attractive target for medicinal chemists. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and metabolic stability. By optimizing its structure, they aim to develop novel drugs for various therapeutic areas.

Mecanismo De Acción

Direcciones Futuras

The future directions for the study and application of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” could involve further exploration of its synthesis methods and potential applications. Given the fundamental nature of benzamides in various proteins, natural products, pharmaceuticals, and synthetic materials , there is considerable potential for new discoveries and advancements in this field.

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(2-thiophen-2-ylacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(2)15(19)11-5-7-12(8-6-11)16-14(18)10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIXWAHDKOJBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-[(thiophen-2-ylacetyl)amino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)

![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)

![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)

![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)

![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)